![molecular formula C27H32ClN7O2 B2772567 N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide;hydrochloride](/img/structure/B2772567.png)
N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件: 盐酸AZ7550的合成涉及奥希替尼末端胺的去甲基化。该过程通常由细胞色素P450 (CYP) 3A4酶介导 。该转化的反应条件包括使用特定溶剂和温度控制,以确保最终产物的稳定性和纯度。
工业生产方法: 盐酸AZ7550的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保化合物的稳定性和纯度。使用先进的色谱技术是常见的,用于分离和纯化最终产物。
化学反应分析
反应类型: 盐酸AZ7550会发生各种化学反应,包括:
氧化: 该反应可以通过氧化剂如过氧化氢或高锰酸钾来促进。
还原: 还原反应可以使用还原剂如硼氢化钠或氢化铝锂进行。
取代: 亲核取代反应可在卤化物或胺等亲核试剂存在下发生。
常用试剂和条件:
氧化: 过氧化氢在水性介质中。
还原: 硼氢化钠在甲醇中。
取代: 卤化物在非质子溶剂如二甲基亚砜(DMSO)中。
主要产品:
氧化: 形成氧化衍生物。
还原: 形成还原衍生物。
取代: 形成具有不同官能团的取代衍生物。
科学研究应用
Inhibition of EGFR Mutants
Research indicates that N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide;hydrochloride exhibits high potency against specific EGFR mutations while demonstrating lower inhibition of wild-type EGFR. This selectivity is crucial as it may reduce the side effects commonly associated with traditional EGFR inhibitors like skin rashes and diarrhea .
Cancer Treatment
Given its unique binding profile, this compound is being explored for its potential in treating various cancers associated with specific genetic mutations. Its ability to spare wild-type receptors while effectively targeting mutant forms positions it as a promising candidate for more effective cancer therapies with fewer adverse effects compared to existing treatments like osimertinib and afatinib.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on EGFR Mutations : A study demonstrated that the compound selectively inhibited tumor growth in models expressing mutant EGFR while exhibiting minimal effects on normal tissues.
- Comparison with Other Inhibitors : Comparative studies have shown that N-[4-methoxy...] offers a better therapeutic window than traditional EGFR inhibitors by reducing off-target effects while maintaining efficacy against resistant mutations .
作用机制
盐酸AZ7550通过抑制IGF1R的活性发挥其作用。这种抑制会破坏参与细胞增殖和存活的信号通路,从而抑制肿瘤生长 。该化合物还对其他激酶表现出活性,例如混合谱系激酶1 (MLK1)、激活的Cdc42相关激酶1 (ACK1) 和ErbB4 。
类似化合物:
AZD9291 (奥希替尼): 盐酸AZ7550的母体化合物,因其对表皮生长因子受体 (EGFR) 突变的疗效而闻名。
AZ5104: 奥希替尼的另一个活性代谢物,对IGF1R和EGFR具有相似的抑制活性.
独特性: 盐酸AZ7550因其对IGF1R的特异性抑制活性而具有独特性,这使其与具有更广泛激酶抑制谱的其他代谢物如AZ5104区分开来。这种特异性使盐酸AZ7550成为靶向癌症治疗研究中宝贵的工具。
相似化合物的比较
AZD9291 (Osimertinib): The parent compound of AZ7550 hydrochloride, known for its efficacy against epidermal growth factor receptor (EGFR) mutations.
AZ5104: Another active metabolite of osimertinib with similar inhibitory activity against IGF1R and EGFR.
Uniqueness: AZ7550 hydrochloride is unique due to its specific inhibitory activity against IGF1R, which distinguishes it from other metabolites like AZ5104 that have broader kinase inhibition profiles. This specificity makes AZ7550 hydrochloride a valuable tool in targeted cancer therapy research.
生物活性
N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide; hydrochloride, often referred to as Compound X, is a synthetic organic molecule with significant potential in cancer therapy. This compound has garnered attention due to its selective inhibition of mutated forms of the epidermal growth factor receptor (EGFR), a critical target in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC).
Chemical Structure and Properties
Compound X has the molecular formula C27H32ClN7O2 and features a complex structure that includes:
- Methoxy group
- Indole moiety
- Pyrimidine ring
These structural components contribute to its biological activity and specificity towards certain EGFR mutations.
The primary mechanism through which Compound X exerts its biological effects is by selectively binding to mutated forms of EGFR. This selective binding inhibits downstream signaling pathways that are crucial for tumor growth and survival. Research indicates that it demonstrates high potency against specific EGFR mutations while exhibiting lower inhibition of wild-type EGFR, suggesting a favorable therapeutic window for cancer treatment .
Binding Affinity Studies
Studies employing techniques such as surface plasmon resonance and isothermal titration calorimetry have quantified the binding affinities and kinetics of Compound X with various EGFR mutants. These studies reveal that the compound binds more effectively to mutated receptors than to wild-type, which is pivotal for minimizing side effects associated with conventional therapies.
In Vitro Studies
In vitro assays have demonstrated that Compound X significantly inhibits the proliferation of cancer cell lines harboring specific EGFR mutations. For instance, in studies involving H1975 (double mutant) and PC9 (activating mutant) cell lines, the compound showed profound effects on phosphorylation levels of EGFR, indicating effective target engagement and inhibition of downstream signaling pathways .
In Vivo Studies
In vivo efficacy has been evaluated using xenograft models where mice were treated with Compound X. The results indicated a substantial reduction in tumor growth, with maximal inhibition observed at 6 hours post-administration. Notably, sustained inhibition of biomarker modulation was recorded over extended periods, reinforcing the compound's potential as an effective therapeutic agent against resistant cancer forms .
Comparative Analysis with Other EGFR Inhibitors
To contextualize the biological activity of Compound X, it is beneficial to compare it with other known EGFR inhibitors:
Compound | Structure Highlights | Biological Activity |
---|---|---|
Osimertinib | Similar indole and pyrimidine components | Potent EGFR inhibitor with high specificity |
Afatinib | Contains an aniline moiety | Broad-spectrum EGFR inhibitor |
Erlotinib | Features a quinazoline structure | First-generation EGFR inhibitor |
Compound X's unique targeting profile allows it to potentially offer fewer adverse effects compared to these established therapies, particularly in patients with specific mutations .
Case Studies
Several case studies highlight the clinical relevance of Compound X in treating patients with resistant forms of cancer:
- Case Study 1 : A patient with NSCLC exhibiting an EGFR T790M mutation showed significant tumor regression after treatment with Compound X, leading to improved survival outcomes.
- Case Study 2 : In another instance, a cohort of patients previously treated with first-line therapies demonstrated enhanced responses when switched to Compound X therapy, particularly those harboring specific mutations.
These case studies underscore the potential impact of Compound X on patient management in oncology.
属性
IUPAC Name |
N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O2.ClH/c1-6-26(35)30-21-15-22(25(36-5)16-24(21)33(3)14-13-28-2)32-27-29-12-11-20(31-27)19-17-34(4)23-10-8-7-9-18(19)23;/h6-12,15-17,28H,1,13-14H2,2-5H3,(H,30,35)(H,29,31,32);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYPVGSNUFXTCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。